1-[5-ethoxy-1-(4-methoxyphenyl)-2-methyl-1H-indol-3-yl]ethanone
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Overview
Description
1-[5-ETHOXY-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOL-3-YL]ETHAN-1-ONE is a complex organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
The synthesis of 1-[5-ETHOXY-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOL-3-YL]ETHAN-1-ONE can be achieved through various synthetic routes. One common method involves the reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate . This multicomponent reaction is advantageous due to its efficiency, atom economy, and environmental friendliness. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-[5-ETHOXY-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOL-3-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The presence of methoxy and ethoxy groups allows for nucleophilic substitution reactions, where these groups can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents depending on the desired reaction.
Scientific Research Applications
1-[5-ETHOXY-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOL-3-YL]ETHAN-1-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[5-ETHOXY-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOL-3-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. The presence of ethoxy and methoxy groups can influence its binding affinity and specificity, leading to diverse biological effects.
Comparison with Similar Compounds
1-[5-ETHOXY-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOL-3-YL]ETHAN-1-ONE can be compared with other indole derivatives such as:
- 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 1-(4-Methoxyphenyl)ethan-1-one
These compounds share structural similarities but differ in their functional groups and overall chemical properties
Properties
Molecular Formula |
C20H21NO3 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-[5-ethoxy-1-(4-methoxyphenyl)-2-methylindol-3-yl]ethanone |
InChI |
InChI=1S/C20H21NO3/c1-5-24-17-10-11-19-18(12-17)20(14(3)22)13(2)21(19)15-6-8-16(23-4)9-7-15/h6-12H,5H2,1-4H3 |
InChI Key |
MNKMQHXNIIDBOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=C2C(=O)C)C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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